![molecular formula C15H22N2O3 B2501652 (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 150663-79-9](/img/structure/B2501652.png)
(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in the compound of interest, is widely utilized in medicinal chemistry due to its versatility in contributing to the stereochemistry and pharmacophore of molecules. Research by Petri et al. (2021) highlights the significance of the pyrrolidine scaffold in developing bioactive molecules with target selectivity. The study outlines synthetic strategies for constructing or functionalizing pyrrolidine rings, including the exploration of steric factors and stereochemistry to achieve desired biological profiles. This review suggests the potential of pyrrolidine-containing compounds in the design of novel therapeutic agents (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Applications of tert-Butanesulfinamide in Synthesis
Another relevant study by Philip et al. (2020) reviews the use of tert-butanesulfinamide, a chiral auxiliary closely related to tert-butyl groups, in the asymmetric synthesis of N-heterocycles, including pyrrolidines. This methodology enables the construction of diverse and structurally complex piperidines, pyrrolidines, and azetidines, underscoring the utility of tert-butyl and related groups in stereoselective synthesis. The compounds synthesized through this approach have implications in natural product synthesis and pharmaceutical development (Philip, Radhika, Saranya, & Anilkumar, 2020).
Chemical Recycling of Poly(ethylene terephthalate)
Research on the chemical recycling of poly(ethylene terephthalate) (PET) by Karayannidis and Achilias (2007) showcases the application of chemical processes to recover and repurpose materials. Although not directly related to the compound , this study illustrates the broader context of how tert-butyl groups and related chemical structures can be involved in material science and recycling efforts, highlighting the importance of chemical synthesis and degradation pathways in environmental sustainability (Karayannidis & Achilias, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R,3S)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZYLQPQCRMGB-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate |
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